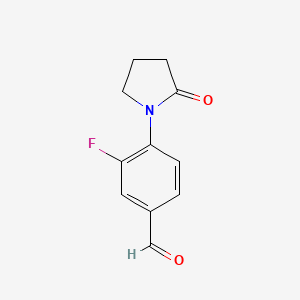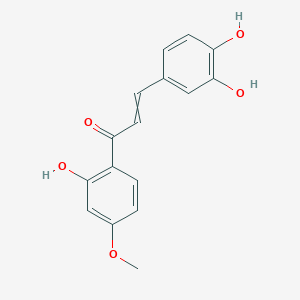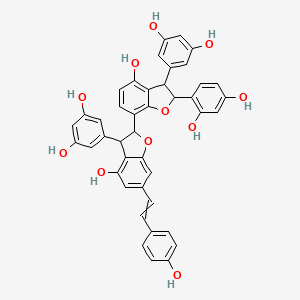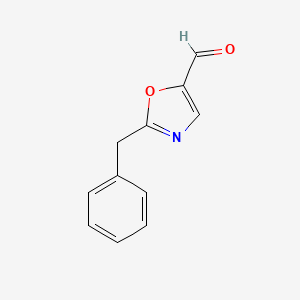![molecular formula C7H4ClN3O B12440006 2-Chloropyrido[3,2-d]pyrimidin-4-ol](/img/structure/B12440006.png)
2-Chloropyrido[3,2-d]pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloropyrido[3,2-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by a fused ring system containing both pyridine and pyrimidine rings, with a chlorine atom at the 2-position and a hydroxyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropyrido[3,2-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the preparation might start with the reaction of 2-aminonicotinonitrile with suitable reagents to form the pyrimidine ring, followed by chlorination and hydroxylation steps .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as microwave irradiation have been employed to enhance reaction efficiency and reduce by-product formation . The use of catalysts and specific solvents can also play a crucial role in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloropyrido[3,2-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at the 4-position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridopyrimidines, while oxidation and reduction reactions can lead to different hydroxylated or dehydroxylated derivatives .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound and its derivatives have shown promise as antimicrobial, antiviral, and anticancer agents.
Materials Science: The unique structural features of 2-Chloropyrido[3,2-d]pyrimidin-4-ol make it a candidate for the development of novel materials with specific electronic and optical properties.
Chemical Biology: It is used as a building block for the synthesis of more complex molecules that can be used to study biological processes and pathways.
Mecanismo De Acción
The mechanism of action of 2-Chloropyrido[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific derivative and application .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Chloropyrido[3,2-d]pyrimidin-4-ol include other pyridopyrimidine derivatives such as:
- 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines
- Pyrazolo[3,4-d]pyrimidin-4-ol derivatives
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H4ClN3O |
|---|---|
Peso molecular |
181.58 g/mol |
Nombre IUPAC |
2-chloro-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4ClN3O/c8-7-10-4-2-1-3-9-5(4)6(12)11-7/h1-3H,(H,10,11,12) |
Clave InChI |
MATJHQNZFZEVRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=O)NC(=N2)Cl)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-{4'-fluoro-[1,1'-biphenyl]-4-yl}piperidine hydrochloride](/img/structure/B12439936.png)
![bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate](/img/structure/B12439947.png)

![1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12439953.png)


![trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane](/img/structure/B12439977.png)

![Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate](/img/structure/B12439986.png)





